molecular formula C7H11N3O B13862595 N-4,5-Dimethyl Cytosine

N-4,5-Dimethyl Cytosine

Cat. No.: B13862595
M. Wt: 153.18 g/mol
InChI Key: AWCKXWHCFZDGLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-4,5-Dimethyl Cytosine is a modified nucleobase derived from cytosine, one of the four main bases found in DNA and RNA. This compound features methyl groups attached to the nitrogen at position 4 and the carbon at position 5 of the cytosine ring. These modifications can significantly alter the chemical properties and biological functions of the base, making this compound an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-4,5-Dimethyl Cytosine typically involves the methylation of cytosine. One common method is the reaction of cytosine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the methylation process .

Industrial Production Methods: Industrial production of this compound may involve similar methylation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: N-4,5-Dimethyl Cytosine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methylated nitrogen and carbon positions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like DMSO or acetonitrile.

Major Products Formed:

Scientific Research Applications

N-4,5-Dimethyl Cytosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-4,5-Dimethyl Cytosine involves its incorporation into DNA or RNA, where it can affect the stability and function of the nucleic acid. The methyl groups can influence base pairing and the overall structure of the DNA or RNA molecule. This can lead to changes in gene expression and protein synthesis, making it a valuable tool for studying epigenetic regulation .

Comparison with Similar Compounds

    5-Methylcytosine: Another methylated form of cytosine, commonly found in DNA and involved in gene regulation.

    N4-Methylcytosine: Methylated at the nitrogen position, similar to N-4,5-Dimethyl Cytosine but without the additional methyl group at position 5.

Uniqueness: this compound is unique due to the presence of two methyl groups, which can lead to distinct chemical and biological properties compared to other methylated cytosines. This dual methylation can enhance its stability and alter its interactions with other molecules, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1,5-dimethyl-6-(methylamino)pyrimidin-2-one

InChI

InChI=1S/C7H11N3O/c1-5-4-9-7(11)10(3)6(5)8-2/h4,8H,1-3H3

InChI Key

AWCKXWHCFZDGLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)N=C1)C)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.